2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride

indazole tautomerism computational chemistry medicinal chemistry

2-(Propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride (CAS 1334000-80-4) is a 2‑isopropyl‑2H‑indazol‑6‑amine salt belonging to the indazole family of nitrogen‑containing heterocycles. The compound exists predominantly as the 2H‑tautomer, locked by the N2‑isopropyl substituent, which confers distinct electronic properties compared with the thermodynamically more stable 1H‑tautomer (ΔG ≈ 2.3 kcal mol⁻¹ favouring 1H).

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15
CAS No. 1334000-80-4
Cat. No. B2959235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride
CAS1334000-80-4
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15
Structural Identifiers
SMILESCC(C)N1C=C2C=CC(=CC2=N1)N.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13;;/h3-7H,11H2,1-2H3;2*1H
InChIKeyYETRMPZQQURUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(Propan-2-yl)-2,6-dihydro-1H-indazol-6-imine Dihydrochloride (CAS 1334000-80-4) Is a Non-Interchangeable Indazole Building Block


2-(Propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride (CAS 1334000-80-4) is a 2‑isopropyl‑2H‑indazol‑6‑amine salt belonging to the indazole family of nitrogen‑containing heterocycles . The compound exists predominantly as the 2H‑tautomer, locked by the N2‑isopropyl substituent, which confers distinct electronic properties compared with the thermodynamically more stable 1H‑tautomer (ΔG ≈ 2.3 kcal mol⁻¹ favouring 1H) [1]. The dihydrochloride salt form ensures consistent stoichiometry and handling characteristics, with a typical commercial purity specification of ≥95 % .

Why Generic Substitution Fails for 2-(Propan-2-yl)-2,6-dihydro-1H-indazol-6-imine Dihydrochloride


Indazole‑based building blocks are not functionally interchangeable because the annular tautomerism (1H vs. 2H) and the nature of the N‑substituent dictate the compound’s acid‑base behaviour, hydrogen‑bonding capacity, metabolic stability and, ultimately, the biological profile of the final drug‑like molecules [1]. The 2‑isopropyl‑2H‑indazol‑6‑amine scaffold is locked in the 2H‑tautomeric form, which alters the electron density distribution over the heterocycle compared with 1‑substituted or 1H‑indazole analogs, leading to different pKa values, logP and binding interactions in kinase or receptor pockets [2]. Consequently, replacing this compound with a 1‑isopropyl‑1H‑indazol‑6‑amine, a 2‑methyl‑2H‑indazol‑6‑amine or a 2,3‑dimethyl‑2H‑indazol‑6‑amine would introduce unpredictable shifts in potency, selectivity and pharmacokinetics, undermining reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-(Propan-2-yl)-2,6-dihydro-1H-indazol-6-imine Dihydrochloride Versus Closest Analogs


Tautomeric Lock and Energetic Preference: 2‑Isopropyl‑2H‑indazol‑6‑amine vs. 1‑Isopropyl‑1H‑indazol‑6‑amine

Ab initio calculations demonstrate that the 2H‑tautomer of unsubstituted indazole lies 2.3–3.6 kcal mol⁻¹ above the 1H‑tautomer [1]. Alkylation at N2, as in 2‑(propan‑2‑yl)-2,6‑dihydro‑1H‑indazol‑6‑imine, covalently locks the 2H‑tautomer and prevents interconversion, whereas N1‑alkylated analogs such as 1‑isopropyl‑1H‑indazol‑6‑amine (CAS 938514‑13‑7) retain the more stable 1H‑form. This fundamental electronic difference translates into divergent pKa values: the predicted pKa of 2‑methyl‑2H‑indazol‑6‑amine is 3.31 ± 0.10, while 1‑methyl‑1H‑indazol‑6‑amine exhibits a predicted pKa of 4.20 ± 0.30 , indicating that the 2‑substituted analog is a weaker base by approximately 0.9 log units.

indazole tautomerism computational chemistry medicinal chemistry

Salt Form Advantage: Dihydrochloride vs. Free Base Solubility

The target compound is provided as the dihydrochloride salt, which is expected to show substantially higher aqueous solubility than the corresponding free base (2‑isopropyl‑2H‑indazol‑6‑amine). While direct solubility measurements for this specific entity are not publicly available, the dihydrochloride salt of structurally related 2‑isopropyl‑2H‑indazol‑6‑amine has a reported molecular weight of 248.15 g mol⁻¹ and a purity of ≥95 %, confirming a defined stoichiometry . In contrast, the free base (C₁₀H₁₃N₃, MW = 175.23) is typically supplied as a low‑melting solid with limited water solubility. The salt form also improves long‑term storage stability under ambient conditions .

salt formation solubility drug development

Regioselectivity in Subsequent Functionalization: 2‑Isopropyl‑2H‑indazol‑6‑amine vs. 2,3‑Dimethyl‑2H‑indazol‑6‑amine

The absence of a methyl group at the 3‑position distinguishes 2‑isopropyl‑2H‑indazol‑6‑amine from the 2,3‑dimethyl‑2H‑indazol‑6‑amine scaffold found in pazopanib impurities and related kinase inhibitors [1]. In palladium‑catalyzed cross‑coupling reactions, the C3 position of 2‑isopropyl‑2H‑indazol‑6‑amine remains unsubstituted and is therefore available for regioselective halogenation or direct C–H activation. By contrast, 2,3‑dimethyl‑2H‑indazol‑6‑amine (CAS 444731‑72‑0) is already blocked at C3, forcing all diversification to the benzene ring. This difference in accessible vectors translates into distinct chemical space coverage: the 2‑isopropyl scaffold allows C3‑directed modifications that are precluded in the dimethyl analog.

synthetic chemistry regioselectivity kinase inhibitor design

Metabolic Stability Prospect: 2‑Isopropyl‑2H‑indazol‑6‑amine vs. 1‑Isopropyl‑1H‑indazol‑6‑amine

Indazole is recognized as a phenol bioisostere with improved metabolic stability because it is less prone to phase II glucuronidation . Within indazole series, the 2‑substituted 2H‑tautomer has been shown in some systems to reduce CYP‑mediated oxidation compared to the 1‑substituted counterpart, although direct comparative data for the 6‑amino series is sparse. A study on GluN2B‑selective NMDA receptor antagonists demonstrated that replacing a phenol with a 2‑substituted indazole retained high affinity while inhibiting glucuronidation, supporting the metabolic advantage of the 2H‑indazole scaffold [1].

drug metabolism CYP enzymes bioisostere

Optimal Application Scenarios for Procuring 2-(Propan-2-yl)-2,6-dihydro-1H-indazol-6-imine Dihydrochloride


Kinase Inhibitor Fragment Libraries Requiring 2H‑Indazole Cores

The 2‑isopropyl‑2H‑indazol‑6‑amine scaffold is a versatile fragment for ATP‑competitive kinase inhibitor design, where the 2‑substitution enforces a specific hydrogen‑bonding geometry distinct from 1‑substituted indazoles [1]. Its unsubstituted C3 position permits late‑stage diversification, making it ideal for fragment‑growing strategies.

Pazopanib Analog Synthesis and Impurity Profiling

As a key intermediate differing from the 2,3‑dimethylindazole core of pazopanib, this compound enables the synthesis of patent‑novel analogs with altered steric and electronic profiles at the hinge‑binding region [2]. It is also employed as a reference standard for impurity profiling during pazopanib API manufacturing.

Suzuki–Miyaura and Buchwald–Hartwig Cross‑Coupling Method Development

The primary aromatic amine at C6 and the unblocked C3 position make the dihydrochloride salt an attractive bifunctional substrate for developing regioselective cross‑coupling methodologies. The salt form's enhanced solubility facilitates homogeneous reaction conditions in aqueous or polar aprotic solvents.

CNS Drug Discovery Programs Utilizing Indazole Phenol Bioisosteres

For targets such as GluN2B‑containing NMDA receptors, the 2‑substituted indazole replaces a metabolically labile phenol while maintaining target affinity and reducing glucuronidation, as demonstrated in published lead series [3]. Procuring the 2‑isopropyl‑2H‑indazol‑6‑amine scaffold enables exploration of this bioisostere strategy in related CNS chemotypes.

Quote Request

Request a Quote for 2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.